molecular formula C21H27N3O2 B8732161 Tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate

Tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate

Cat. No. B8732161
M. Wt: 353.5 g/mol
InChI Key: PUQRRWOZJFXJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[(1-benzhydrylazetidin-3-yl)amino]carbamate

InChI

InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)23-22-18-14-24(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19,22H,14-15H2,1-3H3,(H,23,25)

InChI Key

PUQRRWOZJFXJIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl 2-[1-(diphenylmethyl)azetidin-3-ylidene]hydrazinecarboxylate (Preparation 692, 15.8 g, 45 mmol) in acetic acid (126 ml) was added sodium cyanoborohydride (2.82 g, 45 mmol) portionwise at room temperature and stirred at room temperature for 4 hours. Then the reaction mixture was concentrated in vacuo. The pH was adjusted to 8-10 with 1M aqueous sodium hydroxide solution and extracted with dichloromethane (3×200 ml). The combined organic layer was washed with water (3×150 ml), saturated aqueous sodium chloride solution (150 ml), dried over anhydrous sodium sulphate and concentrated in vacuo. The crude product was triturated with diethyl ether to get 15 g (94%) of the title compound as a white solid.
Name
tert-butyl 2-[1-(diphenylmethyl)azetidin-3-ylidene]hydrazinecarboxylate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

The title compound was prepared as described in WO2010079443A1. To a solution of tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate (16.9 g, 48.1 mmol) in acetic acid (150 mL), sodium cyanoborohydride (3 g, 48.1 mmol) was added portionwise at 25° C. and stirred at the same temperature for 4 h under a nitrogen atmosphere. The solvent was completely evaporated off. The pH was adjusted to 8 to 10 with 1 M aqueous sodium hydroxide solution. The whole was extracted with dichloromethane (2×500 mL). Organic part was dried over sodium sulfate, filtered and concentrated in vacuum to give the crude tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate (16 g, 94%) as a white solid. This material was used as is for the next reaction. MS (ESI, positive ion) m/z (M+1): 354.4. 1H NMR (400 MHz, DMSO) δ 8.26 (s, 1H), 7.40 (d, J=7.5 Hz, 4H), 7.26 (t, J=7.5 Hz, 4H), 7.16 (t, J=7.2 Hz, 2H), 4.68 (t, J=4.6 Hz, 1H), 4.33 (s, 1H), 3.50 (dd, J=12.5, 6.2 Hz, 1H), 3.16 (t, J=7.0 Hz, 2H), 2.78 (t, J=6.9 Hz, 2H), 1.36 (s, 9H).
Name
tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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